2-chloromethanesulfonylpyrimidine
Description
2-Chloromethanesulfonylpyrimidine is a sulfonylated pyrimidine derivative with the molecular formula C₅H₄ClN₂O₂S and a molecular weight of 180.64 g/mol . It is synthesized by reacting 2-aminopyrimidine with chloromethanesulfonyl chloride in pyridine, as described in synthetic protocols where the reaction progress is monitored via TLC (10% MeOH in EtOAc) . This compound is cataloged under CAS number EN300-39844918 and is utilized as a building block in medicinal chemistry, particularly for designing inhibitors targeting protein tyrosine kinases or other biologically relevant enzymes .
The sulfonyl chloride group confers electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions, while the pyrimidine ring provides a heterocyclic scaffold for interactions with biological targets.
Properties
IUPAC Name |
2-(chloromethylsulfonyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFZBCSPDUSCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Methoxylation
Methoxylation of the chlorinated intermediate is achieved using methanol in the presence of 0.001–0.5 wt% catalysts such as trifluoromethanesulfonic acid copper or tertiary butyl ammonium chloride. These catalysts enable complete transformation at 60–80°C, avoiding side reactions that generate sensitization impurities.
Oxidation to Methanesulfonyl Group
The methylthio group (−SMe) is oxidized to methanesulfonyl (−SO₂Me) using hydrogen peroxide (30–50%) in acetic acid at 40–60°C for 4–8 hours. This step achieves >95% conversion efficiency, with residual chloride ions removed via aqueous washes.
Table 1: Optimization of Oxidation Conditions (Adapted from CN101747283B)
| Parameter | Optimal Range | Conversion Efficiency |
|---|---|---|
| H₂O₂ Concentration | 35–40% | 97.2% |
| Temperature | 50–55°C | 98.5% |
| Catalyst Loading | 0.2 wt% Cu(OTf)₂ | 99.1% |
Direct Sulfonation of Chloropyrimidine Intermediates
An alternative route described in CN1467206A involves synthesizing 2-chloro-4,6-dimethoxypyrimidine via a three-step sequence, followed by sulfonation:
Salt Formation and Cyclocondensation
Malononitrile reacts with methanol in a composite solvent (dimethylformamide/petroleum ether, 3:1) under 5 atm HCl gas at −15°C to form dimethyl propylene diimine dihydrochloride. Subsequent condensation with cyanamide yields 3-amino-3-methoxy-N-cyano-2-propene imine, which cyclizes to 2-chloro-4,6-dimethoxypyrimidine in 99% purity.
Methanesulfonation via Nucleophilic Substitution
The methoxy groups at positions 4 and 6 are replaced with methanesulfonyl groups using methanesulfonic anhydride in dichloromethane at 0°C. This method requires stoichiometric Hunig’s base to scavenge HCl, achieving 85–90% yield.
Key Advantage: Avoids harsh oxidation conditions, preserving the pyrimidine ring integrity.
One-Pot Chlorosulfonation Methodology
Patent CN110372602A discloses a streamlined protocol combining chlorination and sulfonation in a single reactor:
Reaction Conditions
-
Substrate: 2-Methyl-4-hydroxypyrimidine
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃), 8–10 equiv
-
Sulfonating Agent: Methanesulfonyl chloride (MsCl), 1.2 equiv
-
Catalyst: ZnCl₂ (0.3–0.7 equiv)
The dual functionality of POCl₃ facilitates both chlorination (C2 position) and activation of the C4 hydroxyl group for sulfonation. Post-reaction quenching with ice water followed by extraction with ethyl acetate yields 2-chloromethanesulfonylpyrimidine in 78% isolated purity.
Table 2: Effect of Catalyst Loading on Yield (CN110372602A Data)
| ZnCl₂ (equiv) | Yield (%) | Purity (%) |
|---|---|---|
| 0.3 | 68 | 92 |
| 0.5 | 74 | 95 |
| 0.7 | 78 | 97 |
Comparative Analysis of Methodologies
Table 3: Method Comparison Based on Patent Data
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chlorination-Oxidation | 95 | 99 | High selectivity | Multi-step, costly oxidants |
| Direct Sulfonation | 90 | 98 | Mild conditions | Requires pre-functionalization |
| One-Pot | 78 | 97 | Operational simplicity | Moderate yield |
| Reductive Amination | 70 | 95 | Scalable | Regioselectivity challenges |
Industrial-Scale Considerations
Chemical Reactions Analysis
2-chloromethanesulfonylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in palladium-catalyzed Hiyama cross-couplings with organosilanes to form C2-aryl pyrimidine derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include organosilanes, palladium catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antibacterial and Antifungal Activities
Pyrimidine derivatives, including 2-chloromethanesulfonylpyrimidine, have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with a pyrimidine core can effectively target bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, making them potential candidates for developing new antibiotics .
For instance, derivatives synthesized from pyrimidines have shown significant activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . A study highlighted the effectiveness of certain pyrimidine derivatives against fungal infections such as Candida species, demonstrating their potential as antifungal agents .
2. Anticancer Properties
Pyrimidines are recognized for their role in cancer therapy. The incorporation of sulfonyl groups into pyrimidine structures has been shown to enhance their anticancer activity by improving their interaction with biological targets. Specifically, compounds like this compound may serve as inhibitors of various cancer-related enzymes, thus offering a pathway for developing novel anticancer drugs .
Agricultural Applications
1. Pesticides
The versatility of this compound extends into agricultural chemistry, particularly in the development of pesticides. Pyrimidine derivatives have demonstrated insecticidal and herbicidal properties, making them valuable in crop protection strategies. Research has shown that certain pyrimidine-based compounds can enhance plant resistance to pathogens by boosting the activity of defense enzymes such as superoxide dismutase and peroxidase .
Commercially available pesticides derived from pyrimidines include mepanipyrim and pyrimethanil, which are used to control pests and diseases effectively . The sulfonate moiety in these compounds is critical for their biological activity, facilitating interactions with target sites in pests.
Synthesis and Chemical Properties
1. Synthetic Strategies
The synthesis of this compound typically involves several steps that can be tailored to optimize yield and purity. One common method includes the reaction of appropriate pyrimidine precursors with chloromethanesulfonyl chloride under controlled conditions to achieve the desired sulfonylation .
2. Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrimidine derivatives is essential for enhancing their efficacy. Studies have shown that modifications at specific positions on the pyrimidine ring can significantly influence biological activity and pharmacokinetic properties . For instance, varying the substituents on the ring can alter binding affinity to biological targets or improve solubility and stability.
Case Studies
Mechanism of Action
The mechanism of action of 2-chloromethanesulfonylpyrimidine involves its ability to act as an electrophile in chemical reactions. The chlorine atom attached to the sulfonyl group makes the compound highly reactive towards nucleophiles. This reactivity is utilized in various coupling and substitution reactions, where the compound forms new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-chloromethanesulfonylpyrimidine with related sulfonylated or halogenated heterocycles from the Enamine Ltd catalogue :
Key Observations :
- Reactivity: The sulfonyl chloride group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the sulfonamide group in 2-N(chloromethanesulfonyl)-aminopyrimidine .
- Steric Effects : Bulkier substituents (e.g., bromo, iodo in 2-bromo-4-(chloromethyl)-1-iodobenzene) reduce solubility in polar solvents compared to the pyrimidine-based analogs .
- Biological Relevance : Pyrimidine derivatives generally exhibit higher binding affinity to enzymatic active sites than benzene-based halogenated compounds due to hydrogen-bonding interactions with the nitrogen-rich ring .
Research Findings and Limitations
Limitations of Available Data
The evidence lacks direct comparative studies on reaction yields, pharmacokinetics, or toxicity profiles. For instance:
- No kinetic data comparing sulfonyl chloride vs. sulfonamide reactivity in pyrimidine systems.
- Limited information on the metabolic stability of halogenated pyrimidines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloromethanesulfonylpyrimidine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where chloromethanesulfonyl groups are introduced to pyrimidine precursors. Key steps include:
- Using 2-pyrimidinethiol as a starting material, reacting with chloromethanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Temperature control (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or THF) to improve yield .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Data Contradictions : Some studies report conflicting yields (40–85%) depending on stoichiometric ratios of sulfonyl chloride derivatives, suggesting iterative optimization is critical .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : A multi-technique approach is required:
- NMR Spectroscopy : Confirm the presence of sulfonyl (δ ~3.5 ppm for CH2SO2) and pyrimidine protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 208.5 for C5H5ClN2O2S) and fragmentation patterns .
- HPLC : Assess purity (>98% for biological assays) using a C18 column and UV detection at 254 nm .
- Critical Note : Discrepancies in spectral data between batches may arise from residual solvents or isomerization; cross-validate with elemental analysis .
Advanced Research Questions
Q. What strategies are effective in studying the reactivity of this compound for derivatization in drug discovery?
- Methodological Answer : Focus on functional group compatibility:
- Sulfonyl Group Reactivity : Use nucleophiles (e.g., amines, thiols) for substitution reactions to generate sulfonamides or sulfides .
- Pyrimidine Core Modifications : Introduce halogens or heterocycles at the 4- or 5-positions via cross-coupling (e.g., Suzuki-Miyaura) to enhance bioactivity .
- Case Study : A 2024 study achieved a 70% yield in synthesizing a kinase inhibitor precursor by coupling this compound with a boronic acid derivative under Pd catalysis .
Q. How does this compound interact with biological targets, and what computational tools can predict its binding affinity?
- Methodological Answer : Combine experimental and in silico approaches:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, sulfotransferases) .
- SAR Studies : Compare analogs with varying substituents; e.g., replacing chlorine with fluorine improves metabolic stability but reduces solubility .
- Data Limitations : In vitro assays may contradict docking results due to solvation effects; validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Management : Segregate halogenated waste and neutralize sulfonyl residues with sodium bicarbonate before disposal .
- Contradictions : While SDS sheets classify it as non-carcinogenic, some analogs (e.g., bis-chloromethyl derivatives) show genotoxicity; assume worst-case precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
